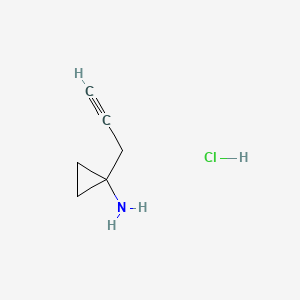
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and a propargylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone derivatives with propargylamine under specific conditions. One common method involves the use of copper(II) chloride as a catalyst in a solvent-free environment at elevated temperatures . The reaction proceeds through a three-component coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The propargylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, amine oxides, and reduced amine compounds.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The propargylamine group can inhibit enzymes such as monoamine oxidase, leading to neuroprotective effects. Additionally, the compound can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug development and materials science .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride: Similar structure but with a cyclobutane ring instead of cyclopropane.
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride: Contains a phenyl group and is used in click chemistry reactions.
Propargylamine: A simpler compound with a propargylamine group, used in various organic reactions.
Uniqueness
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride is unique due to its combination of a cyclopropane ring and a propargylamine group. This structure imparts specific reactivity and stability, making it valuable in synthetic chemistry and potential therapeutic applications .
Properties
Molecular Formula |
C6H10ClN |
|---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
1-prop-2-ynylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-3-6(7)4-5-6;/h1H,3-5,7H2;1H |
InChI Key |
AILMUVHIPMPCQP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


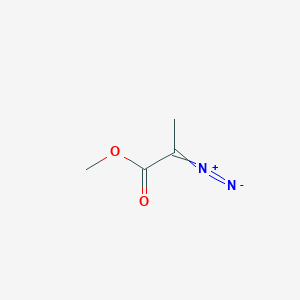
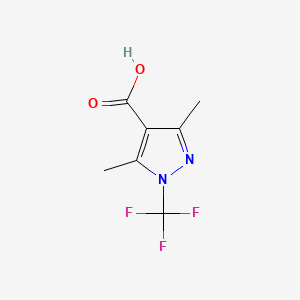
![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)
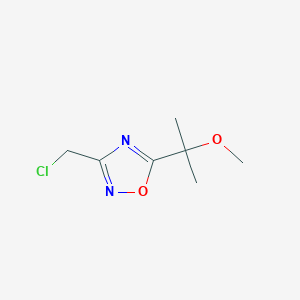
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)
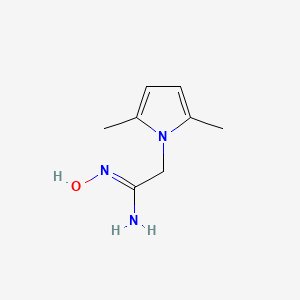
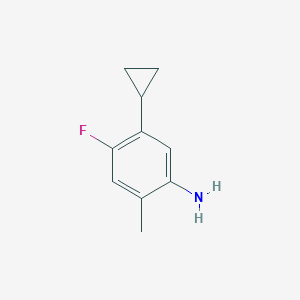
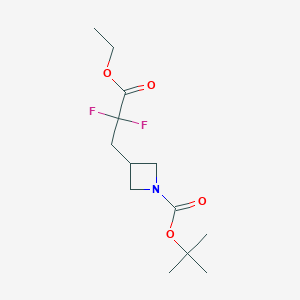
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
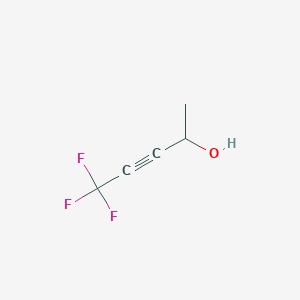
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
